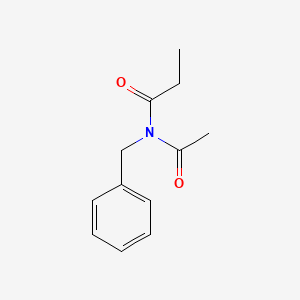
N-Acetyl-N-(phenylmethyl)-propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-N-(phenylmethyl)-propanamide is an organic compound with the molecular formula C11H13NO2 It is a derivative of propanamide, where the nitrogen atom is bonded to an acetyl group and a phenylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-N-(phenylmethyl)-propanamide typically involves the acetylation of N-(phenylmethyl)propanamide. One common method is the reaction of N-(phenylmethyl)propanamide with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar acetylation reactions. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the product. Catalysts such as acetic acid can be used to enhance the reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-N-(phenylmethyl)-propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted amides or esters.
Wissenschaftliche Forschungsanwendungen
N-Acetyl-N-(phenylmethyl)-propanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: This compound can be used in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of N-Acetyl-N-(phenylmethyl)-propanamide involves its interaction with specific molecular targets. The acetyl group can participate in acetylation reactions, modifying proteins and enzymes. This modification can alter the activity, stability, and function of the target molecules. The phenylmethyl group provides hydrophobic interactions, which can influence the binding affinity and specificity of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Acetyl-N-(phenylmethyl)glycinamide
- N-Acetyl-N-(phenylmethyl)alaninamide
- N-Acetyl-N-(phenylmethyl)valinamide
- N-Acetyl-N-(phenylmethyl)leucinamide
Uniqueness
N-Acetyl-N-(phenylmethyl)-propanamide is unique due to its specific structural configuration, which provides distinct chemical and biological properties. The presence of both acetyl and phenylmethyl groups allows for versatile interactions in chemical reactions and biological systems .
Eigenschaften
Molekularformel |
C12H15NO2 |
|---|---|
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
N-acetyl-N-benzylpropanamide |
InChI |
InChI=1S/C12H15NO2/c1-3-12(15)13(10(2)14)9-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3 |
InChI-Schlüssel |
LHTODEBNMSXSFU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)N(CC1=CC=CC=C1)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


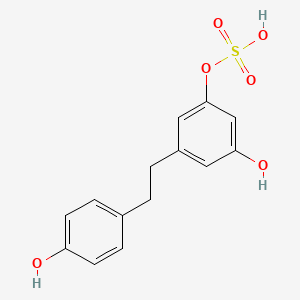
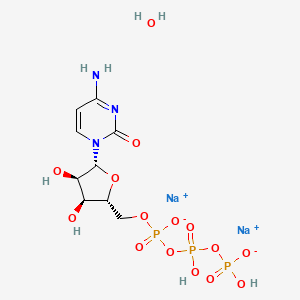
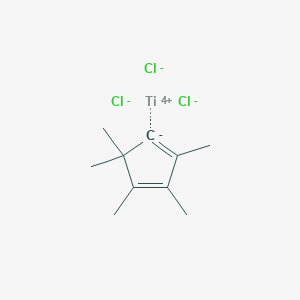
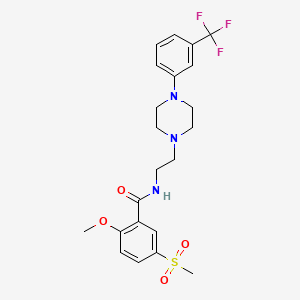
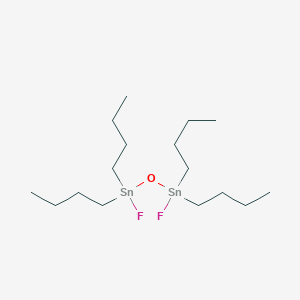
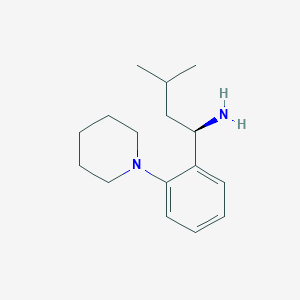
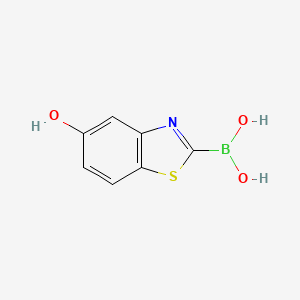
![1,4-Bis[1-(4-fluorophenyl)-2,2-difluoroeth-1-enyl]benzene](/img/structure/B13404908.png)
![8-hydroxy-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6,7,8-tetrahydropyrimido[1,2-a]purin-10-one](/img/structure/B13404910.png)
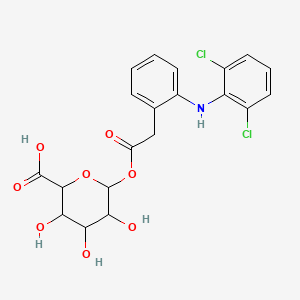

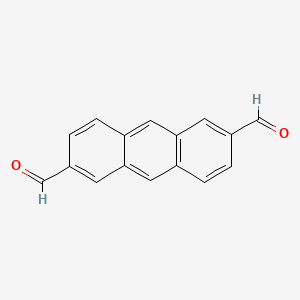
![N6-(4,5-Dihydro-4,4-dimethyl-2-thiazolyl)-N4-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4,6-quinazolinediamine](/img/structure/B13404942.png)
![4-(Pyridin-2-ylmethyl)-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B13404946.png)
